![molecular formula C12H15NOS B12556522 5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol CAS No. 142350-91-2](/img/structure/B12556522.png)
5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a benzothiophene core with a hydroxyl group and a methyl(prop-2-yn-1-yl)amino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol typically involves multiple steps. One common method includes the N-alkylation of a benzothiophene derivative with propargyl bromide in the presence of a base such as sodium hydroxide under phase-transfer catalysis conditions . The reaction is carried out in a solvent like toluene, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the benzothiophene core or the amino substituent.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can introduce various functional groups onto the benzothiophene ring.
Applications De Recherche Scientifique
5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes involved in oxidative stress pathways, thereby reducing cellular damage . It may also interact with receptors and proteins involved in inflammatory responses, modulating their activity and providing therapeutic benefits .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[[Methyl(prop-2-yn-1-yl)amino]methyl]quinolin-8-ol: This compound shares a similar propargylamine moiety but has a quinoline core instead of a benzothiophene.
Benzyl(methyl)(prop-2-yn-1-yl)amine:
Uniqueness
5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
142350-91-2 |
|---|---|
Formule moléculaire |
C12H15NOS |
Poids moléculaire |
221.32 g/mol |
Nom IUPAC |
5-[methyl(prop-2-ynyl)amino]-4,5,6,7-tetrahydro-1-benzothiophen-4-ol |
InChI |
InChI=1S/C12H15NOS/c1-3-7-13(2)10-4-5-11-9(12(10)14)6-8-15-11/h1,6,8,10,12,14H,4-5,7H2,2H3 |
Clé InChI |
LPQVFXACSUHLCL-UHFFFAOYSA-N |
SMILES canonique |
CN(CC#C)C1CCC2=C(C1O)C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)
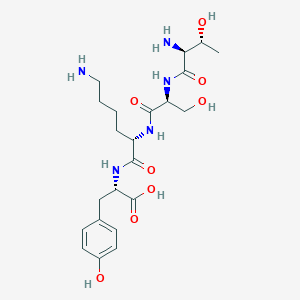
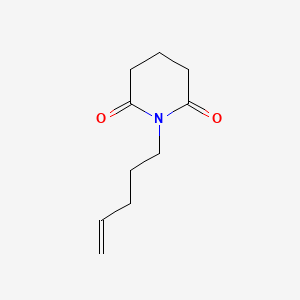


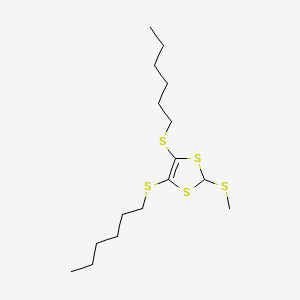
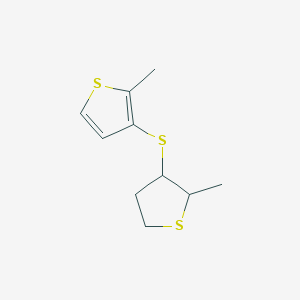
![4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate](/img/structure/B12556492.png)
![Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]-](/img/structure/B12556497.png)
![Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate](/img/structure/B12556498.png)
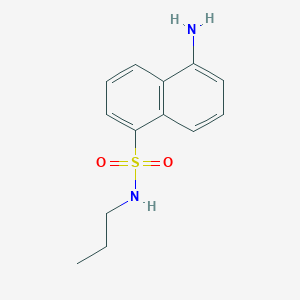
![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)
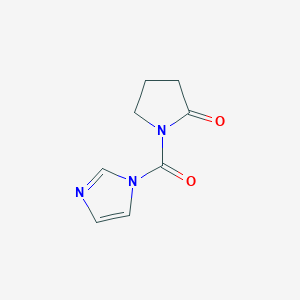
![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](methoxy)dimethylsilane](/img/structure/B12556507.png)
